molecular formula C15H15NO3 B6288401 N,2-dihydroxy-5-(2-phenylethyl)benzamide CAS No. 2737207-29-1

N,2-dihydroxy-5-(2-phenylethyl)benzamide

Cat. No.: B6288401
CAS No.: 2737207-29-1
M. Wt: 257.28 g/mol
InChI Key: QUJAJUXUIKKXNG-UHFFFAOYSA-N
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Description

N,2-dihydroxy-5-(2-phenylethyl)benzamide is a compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dihydroxy-5-(2-phenylethyl)benzamide typically involves the condensation of benzoic acids and amines. One common method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

Industrial production of benzamides, including this compound, often involves similar condensation reactions but on a larger scale. The use of efficient and reusable catalysts, such as Lewis acidic ionic liquids, is common to ensure high productivity and sustainability .

Chemical Reactions Analysis

Types of Reactions

N,2-dihydroxy-5-(2-phenylethyl)benzamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N,2-dihydroxy-5-(2-phenylethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,2-dihydroxy-5-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide
  • N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide

Uniqueness

N,2-dihydroxy-5-(2-phenylethyl)benzamide is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N,2-dihydroxy-5-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-14-9-8-12(10-13(14)15(18)16-19)7-6-11-4-2-1-3-5-11/h1-5,8-10,17,19H,6-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJAJUXUIKKXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=C(C=C2)O)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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